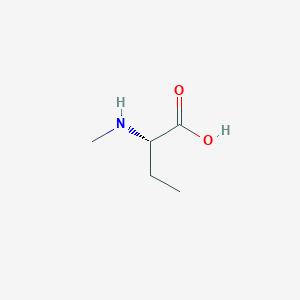

(2S)-2-(methylamino)butanoic acid

Description

Contextualization within the broader field of non-proteinogenic amino acids research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded by the genetic code of any organism. wikipedia.org Despite not being incorporated into proteins during ribosomal translation, NPAAs play a vast and crucial role in biological systems. They often serve as metabolic intermediates, signaling molecules, or components of secondary metabolites with potent biological activities, including toxins and antibiotics. wikipedia.org

The study of NPAAs is a burgeoning field, driven by their potential applications in drug discovery and biotechnology. The incorporation of NPAAs into peptide-based drugs can significantly enhance their therapeutic properties. nih.gov Modifications such as N-methylation, seen in (2S)-2-(methylamino)butanoic acid, can improve a peptide's stability against enzymatic degradation, increase its membrane permeability, and modulate its binding affinity and selectivity for its target. rsc.org Therefore, research into specific NPAAs like this compound contributes to the broader understanding of how these unique building blocks can be utilized to design novel and more effective therapeutics.

Overview of reported natural occurrence and biological relevance of this compound

Direct reports on the widespread natural occurrence of this compound are limited in readily available scientific literature. However, its constituent parts and similar structures are found in nature. The parent amino acid, 2-aminobutanoic acid, is a known component of certain meteorites and has been identified in various biological systems. Furthermore, N-methylated amino acids are prevalent in nature, particularly in microorganisms and as components of complex natural products. elsevierpure.com For instance, N-methylated amino acids are key components of many nonribosomal peptides, a class of natural products with diverse and potent biological activities.

The biological relevance of this compound is an active area of investigation. Generally, the introduction of an N-methyl group to an amino acid can have profound effects on the conformation and biological activity of peptides in which it is incorporated. rsc.org N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for biological targets. Moreover, the N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs. rsc.org While specific biological activities of the free amino acid are not extensively documented, its incorporation into larger molecules is a strategy explored in medicinal chemistry to enhance pharmacological properties.

Significance of the (2S) stereochemistry in biological systems and synthetic applications

Stereochemistry plays a pivotal role in the function of biologically active molecules. For amino acids, the stereochemistry at the alpha-carbon (C2) is of paramount importance. The designation "(2S)" refers to the specific three-dimensional arrangement of the substituents around this chiral center. In biological systems, enzymes and receptors are themselves chiral, and thus they often exhibit a high degree of stereoselectivity, meaning they will interact with only one of a pair of enantiomers (non-superimposable mirror images).

The vast majority of proteinogenic amino acids in nature exist as the L-enantiomer, which for most corresponds to the (S) configuration. This homochirality is a fundamental characteristic of life, and biological processes are finely tuned to recognize and utilize amino acids with this specific stereochemistry. Consequently, the (2S) configuration of this compound is expected to be crucial for its interaction with biological targets. Any change in this configuration to the (2R) form would likely result in a dramatic loss or alteration of biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 2s 2 Methylamino Butanoic Acid

Asymmetric synthetic methodologies for the stereoselective production of (2S)-2-(methylamino)butanoic acid

The creation of the chiral center at the α-carbon with the desired (S)-configuration is the primary challenge in synthesizing this compound. Various asymmetric strategies have been developed to achieve high stereoselectivity.

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example of this methodology involves the use of nickel(II) complexes of Schiff bases formed from glycine (B1666218) and a chiral auxiliary. mdpi.comnih.gov For the synthesis of this compound, a glycine Schiff base complex with a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, can be employed. The synthesis proceeds through the following general steps:

Complex Formation: A Ni(II) complex is formed with a Schiff base derived from glycine and the chiral auxiliary.

Asymmetric Alkylation: The complex is deprotonated to form a nucleophilic glycinate (B8599266) enolate, which is then alkylated. For the target molecule, this would involve a two-step process or a sequential alkylation, first with an ethyl group to form the butanoic acid backbone, followed by N-methylation. Alternatively, an N-methylglycine Schiff base could be alkylated with an ethyl halide.

Diastereomer Separation and Hydrolysis: The resulting alkylated complex, now a mixture of diastereomers, is often highly enriched in one isomer due to the steric influence of the chiral auxiliary. The major diastereomer can be purified, and subsequent acidic hydrolysis cleaves the Schiff base, liberating the desired (S)-amino acid and allowing the recovery of the chiral auxiliary. mdpi.com

Another established method utilizes chiral N-acyl oxazolidinones or related auxiliaries attached to a glycine-derived substrate to direct stereoselective alkylation.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

Metal-Catalyzed Synthesis: The aforementioned Ni(II) complex method can be considered a metal-catalyzed process where the metal plays a crucial role in templating the reaction. nih.gov Other metal-catalyzed approaches include the asymmetric hydrogenation of a suitable prochiral precursor. For instance, an N-acetyl-α,β-dehydroamino acid ester could be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., with DuPhos or BINAP ligands) to establish the (S)-stereocenter. Subsequent N-methylation and deprotection would yield the final product.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative. Phase-transfer catalysis is a relevant technique. A glycine Schiff base ester (e.g., benzophenone (B1666685) imine of glycine ethyl ester) can be N-methylated and then alkylated with ethyl iodide in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. The catalyst forms a chiral ion pair with the enolate, shielding one face and directing the incoming electrophile to the opposite face, thus inducing asymmetry.

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for chiral synthesis. nih.gov

Kinetic Resolution: A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, racemic N-methyl-2-aminobutanoic acid can be prepared chemically. Then, an enzyme, such as a lipase, can selectively catalyze the esterification of one enantiomer (e.g., the (S)-enantiomer) in an organic solvent, leaving the unreacted (R)-enantiomer behind. researchgate.net The resulting ester can then be hydrolyzed to obtain the pure (S)-enantiomer.

Transaminase-Catalyzed Synthesis: Biocatalytic routes can also be used to create the chiral amine directly. A transaminase enzyme can catalyze the asymmetric amination of a keto acid precursor. nih.gov For the synthesis of this compound, the process could involve the reductive amination of 2-oxobutanoic acid with methylamine (B109427) as the amine donor, catalyzed by a specifically engineered transaminase to favor the (S)-configuration. This method can achieve very high enantiomeric excess (>98% ee). nih.gov

Table 1: Comparison of Asymmetric Synthetic Methodologies

| Methodology | Key Reagents/Catalysts | General Principle | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Auxiliary | Ni(II)-Schiff base complexes, Evans oxazolidinones | Diastereoselective alkylation of an auxiliary-bound substrate. mdpi.com | High diastereoselectivity, reliable and well-established. | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. |

| Asymmetric Metal Catalysis | Chiral Rh, Ru, or Pd complexes (e.g., with BINAP, DuPhos) | Asymmetric hydrogenation or alkylation of a prochiral precursor. | High turnover numbers, high enantioselectivity. | Cost of precious metal catalysts, potential for metal contamination in the product. |

| Organocatalysis | Chiral phase-transfer catalysts (e.g., Cinchona alkaloids), proline derivatives | Metal-free catalysis of asymmetric bond formation. | Avoids heavy metals, often uses more accessible catalysts. | Catalyst loading can be higher than with metal catalysts. |

| Chemoenzymatic/Biocatalytic | Lipases, transaminases, acylases | Enzyme-catalyzed kinetic resolution or asymmetric synthesis. nih.gov | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope can be limited. |

Development of novel protecting group strategies for this compound

The presence of two reactive functional groups—a secondary amine and a carboxylic acid—necessitates the use of protecting groups during synthesis, particularly in multi-step processes like peptide synthesis. researchgate.net The choice of protecting groups is guided by the principle of orthogonality, where one group can be removed selectively in the presence of the other. iris-biotech.de

Amino Group Protection: The N-methylamino group is less sterically hindered than many side chains but still requires robust protection.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that is stable to a variety of conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis. It is stable to acid but is removed under mild basic conditions, usually with a solution of piperidine (B6355638) in an organic solvent like DMF. iris-biotech.decreative-peptides.com

Carboxylic Acid Protection: The carboxyl group is typically protected as an ester to prevent it from reacting during coupling reactions.

Methyl or Ethyl Esters: These simple esters are stable but require relatively harsh conditions for removal (saponification with NaOH or LiOH), which can sometimes lead to racemization.

Benzyl (B1604629) (Bzl) Ester: The benzyl ester is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation (H₂/Pd-C), which is a mild method.

tert-Butyl (tBu) Ester: This ester is removed under the same acidic conditions as the Boc group (e.g., TFA), making it suitable for strategies employing Fmoc for amine protection. iris-biotech.de

Table 2: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Amino (N-methyl) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) creative-peptides.com | Fmoc, Bzl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) iris-biotech.de | Boc, tBu, Bzl | |

| Carboxylic Acid | Benzyl Ester | OBzl | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc |

| tert-Butyl Ester | OtBu | Strong acid (e.g., TFA) iris-biotech.de | Fmoc, Bzl | |

| Methyl/Ethyl Ester | OMe/OEt | Saponification (e.g., NaOH, LiOH) | Boc, Fmoc, Bzl, tBu |

Derivatization of this compound for research probes and analytical standards

Derivatization of the title compound is essential for creating tools for biological studies and for developing quantitative analytical methods.

Research Probes: To function as a research probe, the molecule is often tagged with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable detection and visualization.

N-terminal Derivatization: The N-methylamino group can be acylated with fluorescent reagents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) after the removal of any protecting group.

C-terminal Derivativation: The carboxylic acid can be coupled to a fluorescent amine or a biotinylated amine using standard peptide coupling reagents like HATU or HBTU. This creates a stable amide bond.

Analytical Standards: An analytical standard of this compound must be of high purity and well-characterized. Its synthesis requires a robust and reproducible method that yields a product with >99% purity, confirmed by techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The enantiomeric purity must also be determined, typically by chiral chromatography. The development of such a standard is crucial for its use as a reference material in quantitative analyses of biological samples or synthetic reaction mixtures. sigmaaldrich.com

Exploration of synthetic precursors and intermediates in the chemical synthesis of this compound

The choice of starting material is critical for an efficient synthesis. Several plausible precursors exist for this compound.

(S)-2-Aminobutanoic acid: This commercially available chiral amino acid is an ideal precursor. The synthesis would involve the selective N-methylation of the primary amine, which can be challenging to perform without over-methylation. A common strategy is reductive amination of the amino acid with formaldehyde, or protection of the amine, followed by methylation (e.g., with methyl iodide) and deprotection.

2-Oxobutanoic acid: This achiral keto acid is another common starting material. As described in the biocatalytic section, it can be converted to the target molecule via stereoselective reductive amination using methylamine and a suitable catalyst. nih.gov

(S)-2-Hydroxybutanoic acid: This chiral precursor can be converted to the amino acid via activation of the hydroxyl group (e.g., as a tosylate or mesylate), followed by nucleophilic substitution with methylamine. This reaction typically proceeds with an inversion of stereochemistry (S_N2 mechanism), so if the (S)-product is desired, the (R)-hydroxy acid would be the appropriate starting material.

L-Methionine: Desulfurization of L-methionine using Raney Nickel can yield (S)-2-aminobutanoic acid, which can then be N-methylated as described above. rsc.org

Table 3: Key Precursors and Synthetic Intermediates

| Precursor | Key Intermediate(s) | Synthetic Route |

|---|---|---|

| (S)-2-Aminobutanoic acid | N-Boc-(S)-2-aminobutanoic acid | Protection, N-methylation, deprotection. |

| 2-Oxobutanoic acid | N-methyl-2-iminobutanoic acid | Asymmetric reductive amination (chemical or enzymatic). nih.gov |

| (R)-2-Hydroxybutanoic acid | Ethyl (R)-2-tosyloxybutanoate | Activation of hydroxyl group, S_N2 substitution with methylamine. |

| Glycine Ethyl Ester | Ni(II) complex of glycine Schiff base | Chiral auxiliary-directed alkylation. mdpi.comnih.gov |

Biosynthesis and Metabolic Pathways Involving 2s 2 Methylamino Butanoic Acid

Elucidation of enzymatic pathways for de novo biosynthesis of (2S)-2-(methylamino)butanoic acid in microbial systems

The de novo biosynthesis of this compound in a microbial host like Escherichia coli has not been explicitly detailed in published literature. However, a plausible and efficient pathway can be constructed by combining known enzymatic reactions from central metabolism and specialized amino acid modification pathways. This hypothetical pathway involves two main stages: the synthesis of the (2S)-2-aminobutanoic acid backbone and its subsequent N-methylation.

Stage 1: Synthesis of the (2S)-2-Aminobutanoic Acid Backbone

The precursor for this compound is (2S)-2-aminobutanoic acid. Its carbon skeleton can be derived from L-threonine, a common proteinogenic amino acid. The synthesis from L-threonine involves a two-step enzymatic conversion:

Deamination of L-threonine: The enzyme L-threonine deaminase (EC 4.3.1.19) catalyzes the conversion of L-threonine to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate). This reaction is a key step in the biosynthesis of branched-chain amino acids like isoleucine. nih.gov

Transamination of 2-oxobutanoate: A transaminase, such as a branched-chain amino acid aminotransferase (BCAT) (EC 2.6.1.42), transfers an amino group from a donor like L-glutamate or L-valine to 2-oxobutanoate. youtube.com This reaction yields (2S)-2-aminobutanoic acid and the corresponding α-keto acid of the amino donor.

Stage 2: N-methylation of (2S)-2-Aminobutanoic Acid

The final step to produce this compound is the specific methylation of the α-amino group. This is typically catalyzed by an N-methyltransferase (NMT) enzyme (EC 2.1.1.-). nih.govnih.gov These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM). wikipedia.orgwikipedia.org The reaction involves the transfer of the methyl group from SAM to the nitrogen atom of (2S)-2-aminobutanoic acid, yielding the final product and S-adenosyl-L-homocysteine (SAH). nih.govwikipedia.org The selection of a specific NMT with high affinity for (2S)-2-aminobutanoic acid would be critical for the efficiency of this pathway.

The table below outlines the proposed enzymatic steps for the de novo biosynthesis of this compound in a heterologous microbial host.

| Step | Substrate | Enzyme (EC Number) | Product | Description |

|---|---|---|---|---|

| 1 | L-Threonine | L-Threonine deaminase (EC 4.3.1.19) | 2-Oxobutanoate | Catalyzes the deamination of L-threonine to form the α-keto acid precursor. |

| 2 | 2-Oxobutanoate | Branched-chain amino acid aminotransferase (EC 2.6.1.42) | (2S)-2-Aminobutanoic acid | Transfers an amino group from a donor (e.g., L-Glutamate) to form the amino acid backbone. |

| 3 | (2S)-2-Aminobutanoic acid | N-methyltransferase (EC 2.1.1.-) | This compound | Transfers a methyl group from S-adenosyl-L-methionine (SAM) to the α-amino group. nih.gov |

Investigation of catabolic pathways and degradation products of this compound

The catabolism of this compound is presumed to occur via pathways that are essentially the reverse of its synthesis or through standard amino acid degradation routes. The primary steps would involve demethylation followed by the breakdown of the resulting carbon skeleton.

Demethylation: The initial step in the degradation would be the removal of the N-methyl group to yield (2S)-2-aminobutanoic acid. This reaction could be catalyzed by an N-methyl-amino acid demethylase. Enzymes from the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, which are known to repair alkylated DNA by oxidative demethylation, provide a model for this type of reaction. mdpi.com This process would convert this compound back to (2S)-2-aminobutanoic acid.

Deamination: The resulting (2S)-2-aminobutanoic acid would then enter general amino acid catabolic pathways. nih.gov A transaminase would likely convert it to its corresponding α-keto acid, 2-oxobutanoate, by transferring the amino group to an acceptor like α-ketoglutarate, forming glutamate (B1630785) in the process. libretexts.org

Carbon Skeleton Degradation: 2-oxobutanoate is a key metabolic intermediate. It can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form propionyl-CoA. youtube.com Propionyl-CoA can then be converted through a series of reactions into succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. libretexts.org

The primary degradation products from the complete catabolism of this compound would therefore be succinyl-CoA (which enters the TCA cycle for energy production), carbon dioxide, and ammonium (B1175870) (which can be assimilated or enter the urea (B33335) cycle). libretexts.org

Application of isotopic labeling studies for metabolic flux analysis of this compound

Metabolic Flux Analysis (MFA) using stable isotopes is a powerful technique to quantify the rates (fluxes) of intracellular reactions. nih.gov13cflux.net To analyze the biosynthesis of this compound, a 13C-MFA experiment could be designed. researchgate.net

In such an experiment, a microbial culture engineered with the hypothetical biosynthetic pathway would be fed a specific 13C-labeled carbon source, such as [1-13C]glucose or [U-13C]glucose. nih.gov As the labeled glucose is metabolized, the 13C atoms are incorporated into various intermediates and, ultimately, into the final product. After the system reaches an isotopic steady state, the cells are harvested, and metabolites are extracted. researchgate.net The mass isotopomer distributions (MIDs) of key metabolites, particularly the proteinogenic amino acids and the target compound, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

By analyzing the specific patterns of 13C incorporation, researchers can deduce the relative contributions of different pathways to the synthesis of a product. For instance, the labeling pattern in 2-oxobutanoate would reveal its origins from threonine, which itself is derived from central metabolic precursors like aspartate and pyruvate. The subsequent labeling in this compound would confirm the pathway and allow for the quantification of the flux through it.

The following interactive table illustrates the hypothetical mass isotopomer distributions (MIDs) for key intermediates in the proposed pathway when a microbial culture is grown on either 100% [1-13C]glucose or 100% [U-13C]glucose. This demonstrates how different labeling schemes can resolve pathway fluxes.

| Metabolite | Carbon Atoms | Expected MID from [1-13C]Glucose | Expected MID from [U-13C]Glucose | Rationale |

|---|---|---|---|---|

| Pyruvate | 3 | ~50% M+1 | ~100% M+3 | Derived from glycolysis. [1-13C]Glucose yields [3-13C]Pyruvate. [U-13C]Glucose yields fully labeled Pyruvate. |

| L-Threonine | 4 | ~50% M+1, ~25% M+2 | ~100% M+4 | Synthesized from aspartate and pyruvate. Labeling patterns reflect the combination of these precursors. |

| 2-Oxobutanoate | 4 | ~50% M+1, ~25% M+2 | ~100% M+4 | Directly derived from threonine, retaining its carbon backbone and labeling pattern. |

| (2S)-2-Aminobutanoic acid | 4 | ~50% M+1, ~25% M+2 | ~100% M+4 | Formed by transamination of 2-oxobutanoate, preserving the carbon skeleton. |

| This compound | 5 | ~50% M+1, ~25% M+2 | ~100% M+4 | The methyl group from SAM is typically unlabeled from glucose, so the mass shift reflects the backbone labeling. |

Note: M+X refers to the mass isotopomer that is X mass units heavier than the monoisotopic mass (M+0). The percentages are illustrative and would be precisely determined by the MFA model.

Regulatory mechanisms governing the biosynthesis and degradation of this compound

The biosynthesis and degradation of amino acids in microbial systems are tightly regulated to maintain metabolic homeostasis and conserve resources. nih.gov The hypothetical pathways for this compound would likely be subject to two primary levels of regulation: feedback inhibition of enzyme activity and transcriptional control of enzyme synthesis. nih.govramauniversity.ac.in

Feedback Inhibition: This is a rapid and direct mechanism where the final product of a pathway binds to an allosteric site on an early enzyme in the pathway, inhibiting its activity. nih.govramauniversity.ac.in In this case, this compound could potentially inhibit L-threonine deaminase, the first committed step in its synthesis. biocyclopedia.com This would prevent the unnecessary accumulation of the product and its intermediates. Similarly, high concentrations of the N-methylated amino acid might also inhibit the N-methyltransferase to prevent excessive use of the valuable methyl donor, SAM.

Transcriptional Regulation: The genes encoding the biosynthetic enzymes could be organized into an operon, allowing for coordinated expression. vedantu.com The transcription of this operon could be controlled by a regulatory protein (a repressor or an activator) that senses the intracellular concentration of this compound or a related metabolite. vedantu.comasm.org

Repression: A repressor protein, when bound by the final product (acting as a co-repressor), could bind to an operator site on the DNA and block transcription. This is analogous to the regulation of the tryptophan (trp) operon. ramauniversity.ac.in

Induction/Activation: The presence of the initial substrate (L-threonine) or a metabolic signal indicating a need for the product could lead to the induction or activation of gene expression.

Global Regulation: The expression of these pathways would also be integrated with the cell's global regulatory networks, such as carbon catabolite repression (which links expression to the availability of preferred carbon sources like glucose) and the stringent response (which responds to amino acid starvation). asm.orgproquest.com

The following table summarizes the potential regulatory mechanisms.

| Regulatory Mechanism | Effector Molecule | Target | Predicted Effect |

|---|---|---|---|

| Feedback Inhibition | This compound | L-Threonine deaminase | Inhibition of enzyme activity, reducing flux into the pathway. nih.gov |

| Feedback Inhibition | This compound | N-methyltransferase | Inhibition of the final synthesis step. |

| Transcriptional Repression | This compound | Biosynthetic Operon | Repression of gene synthesis when the product is abundant. vedantu.com |

| Carbon Catabolite Repression | cAMP-CRP complex | Promoter of Biosynthetic Operon | Activation of transcription when glucose is scarce. |

Enzymology and Molecular Mechanisms of 2s 2 Methylamino Butanoic Acid Transformations

Identification and characterization of enzymes catalyzing the formation or transformation of (2S)-2-(methylamino)butanoic acid

A pivotal class of enzymes relevant to the synthesis of this compound is the N-methyl-L-amino acid dehydrogenases (NMAADHs). Research has led to the identification and characterization of these enzymes from various bacterial sources, with a notable example being the NMAADH from Pseudomonas putida.

An N-methyl-L-amino acid dehydrogenase was successfully isolated from Pseudomonas putida ATCC12633 and expressed in Escherichia coli for detailed study. This enzyme facilitates the NADPH-dependent reductive amination of α-oxo acids with alkylamines to produce N-alkyl-L-amino acids. While its activity has been demonstrated with substrates like pyruvate, phenylpyruvate, and hydroxypyruvate, its relaxed substrate specificity suggests it may also act on 2-oxobutanoate (B1229078), the direct α-oxo acid precursor to this compound. The enzyme exhibits a clear preference for methylamine (B109427) but can also utilize other small alkylamines such as ethylamine and propylamine nih.gov.

Further research has explored the fermentative production of N-methyl-L-alanine using a recombinant Corynebacterium glutamicum strain that expresses the NMAADH gene from Pseudomonas putida. This work underscores the potential of this enzyme for the biotechnological production of various N-methylated amino acids, which could include this compound, provided the appropriate precursor is available.

In the context of natural product biosynthesis, the formation of N-methylated amino acids is a known phenomenon. For instance, the antibiotic actinomycin contains N-methyl-L-alloisoleucine, a stereoisomer of N-methyl-isoleucine. Studies on the biogenesis of actinomycin have shown that various isoleucine stereoisomers can act as precursors, suggesting the presence of specific enzymatic machinery for N-methylation in the producing organisms, such as Streptomyces species nih.govasm.org. While the specific enzymes responsible for the N-methylation of the isoleucine moiety have not been fully characterized, their existence points to another potential source of catalysts for the formation of compounds like this compound.

Below is a table summarizing the key characteristics of a relevant NMAADH from Pseudomonas putida.

| Enzyme | Source Organism | Substrates (α-oxo acids) | Substrates (Amines) | Cofactor |

| N-methyl-L-amino acid dehydrogenase (NMAADH) | Pseudomonas putida ATCC12633 | Pyruvate, Phenylpyruvate, Hydroxypyruvate, Ketohexanoate, Ketoisobutyrate | Methylamine, Ethylamine, Propylamine | NADPH |

Mechanistic investigations of relevant enzyme reactions involving this compound

The proposed enzymatic synthesis of this compound by an N-methyl-L-amino acid dehydrogenase proceeds via a reductive amination mechanism. This reaction involves the condensation of an α-oxo acid (2-oxobutanoate) with an amine (methylamine) to form an imine intermediate. This intermediate is then reduced by the enzyme in a stereospecific manner to yield the corresponding N-methyl-L-amino acid.

The kinetic mechanism of the N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been investigated, revealing an ordered sequential Ter Bi mechanism. In this model, the cofactor NADPH binds to the enzyme first, followed by the α-oxo acid and then the amine. After the catalytic reaction, the N-methyl-L-amino acid product is released, followed by the oxidized cofactor (NADP+) researchgate.net. This ordered binding and release sequence is crucial for the efficient and stereoselective synthesis of the final product.

2-Oxobutanoate + Methylamine + NADPH + H⁺ ⇌ this compound + NADP⁺ + H₂O

This enzymatic reaction is distinct from those catalyzed by conventional amino acid dehydrogenases, which typically utilize ammonia as the amine donor nih.gov. The specificity of NMAADHs for alkylamines opens up possibilities for the synthesis of a wide range of N-alkylated amino acids.

Analysis of cofactor requirements and catalytic cycles of enzymes interacting with this compound

The catalytic activity of N-methyl-L-amino acid dehydrogenases is critically dependent on the presence of a reducing cofactor. For the well-characterized NMAADH from Pseudomonas putida, the preferred cofactor is NADPH. The enzyme shows a significantly higher efficiency with NADPH as the hydride donor compared to NADH, with NADPH being over 300 times more effective nih.gov.

The catalytic cycle of NMAADH involves the following key steps:

Binding of NADPH: The cycle initiates with the binding of the reduced cofactor, NADPH, to the enzyme's active site.

Binding of Substrates: Subsequently, the α-oxo acid (e.g., 2-oxobutanoate) and the amine (methylamine) bind to the enzyme-NADPH complex in a sequential manner researchgate.net.

Formation of Imine Intermediate: The enzyme facilitates the condensation of the α-oxo acid and the amine to form a Schiff base or imine intermediate within the active site.

Hydride Transfer: The hydride ion (H⁻) is transferred from the bound NADPH to the imine intermediate, leading to its reduction.

Product Release: The resulting N-methyl-L-amino acid, this compound, is released from the active site.

Cofactor Release: Finally, the oxidized cofactor, NADP⁺, dissociates from the enzyme, regenerating the free enzyme for the next catalytic cycle.

This efficient catalytic cycle allows for the continuous and stereospecific production of the N-methylated amino acid.

Structural elucidation of enzyme-substrate and enzyme-inhibitor complexes involving this compound

To date, there are no publicly available, experimentally determined three-dimensional structures of an N-methyl-L-amino acid dehydrogenase, either in its apo form or in complex with a substrate, product, or inhibitor such as this compound.

However, primary structure analysis of the NMAADH from Pseudomonas putida has revealed that it belongs to a novel superfamily of NAD(P)-dependent oxidoreductases. This superfamily shows no significant sequence homology to conventional amino acid dehydrogenases or opine dehydrogenases nih.gov. This lack of homology makes it challenging to build accurate structural models based on existing templates of other dehydrogenase families.

Despite the absence of direct structural data for NMAADHs, homology modeling could be a potential approach to gain insights into their three-dimensional architecture. By identifying more distantly related enzymes with known structures, it may be possible to generate computational models of the NMAADH active site. Such models could aid in understanding the structural basis of substrate specificity and the catalytic mechanism. Further research involving X-ray crystallography or cryo-electron microscopy will be necessary to provide a definitive structural understanding of these enzymes and their interactions with substrates like this compound.

Biological Roles and Significance of 2s 2 Methylamino Butanoic Acid in Non Human Systems

Role of (2S)-2-(methylamino)butanoic acid in microbial primary and secondary metabolism

This compound is not a common component of microbial primary metabolism. Its significance lies in its incorporation, or the incorporation of its unmethylated precursor, into complex secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPSs).

A prominent example is the immunosuppressive agent Cyclosporin (B1163) A, a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. researchgate.netresearchgate.net The structure of Cyclosporin A contains a residue of L-α-aminobutyric acid (the unmethylated form) at position 2. acs.orgrscf.ru However, this specific residue is not one of the seven N-methylated amino acids within the Cyclosporin A molecule. acs.org

Similarly, the antibiotic pristinamycin (B1678112) I, produced by Streptomyces pristinaespiralis, includes an L-aminobutyric acid residue in its macrocycle structure, which is incorporated by the NRPS enzyme PI synthetase 2. nih.gov

Evidence suggests that this compound can be formed and utilized in the biosynthesis of enniatins, a family of N-methylated cyclohexadepsipeptide mycotoxins produced by Fusarium species. nih.gov The enniatin synthetase enzyme, which builds these peptides, has been shown to have a degree of substrate flexibility and can incorporate α-aminobutyric acid. nih.gov As the enniatin structure is defined by its N-methylated amino acid residues, this incorporation implies a subsequent N-methylation, yielding a this compound moiety within the final peptide. nih.gov

| Metabolite | Producing Organism | Amino Acid Moiety | N-Methylation Status | Reference |

|---|---|---|---|---|

| Cyclosporin A | Tolypocladium inflatum | L-α-aminobutyric acid | Not Methylated | acs.orgrscf.ru |

| Pristinamycin I | Streptomyces pristinaespiralis | L-aminobutyric acid | Not Specified | nih.gov |

| Enniatins (e.g., J series) | Fusarium sp. | α-aminobutyric acid | Methylated | nih.gov |

Occurrence and potential functions of this compound in plant physiology

There is no significant evidence in the reviewed scientific literature documenting the natural occurrence or specific physiological functions of this compound in plants. Research on related compounds has shown that the external application of its unmethylated precursor, alpha-aminobutyric acid, can enhance pollen germination in greenhouse-grown plants, though this does not indicate a role as an endogenous metabolite. researchgate.net

Presence and hypothesized roles of this compound in animal models (excluding direct human clinical applications)

Detailed studies on the presence, metabolism, or specific biological roles of this compound in animal models are not available in the current body of scientific literature. Research in this area has focused on related or isomeric compounds, but not on this compound itself.

Contribution of this compound to specialized metabolite pathways

The primary contribution of this compound is as a non-proteinogenic building block in the biosynthesis of non-ribosomal peptides (NRPs). nih.gov NRPs are a diverse class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), which are independent of mRNA templates. nih.govnih.gov

The incorporation of this compound occurs within the NRPS assembly line. The process involves several key steps:

Adenylation (A) Domain: The A-domain of the synthetase recognizes and activates the precursor, (2S)-2-aminobutanoic acid (L-α-aminobutyric acid), by converting it to an aminoacyl-adenylate intermediate. nih.gov

Thiolation (T) Domain: The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the thiolation (T) or peptidyl carrier protein (PCP) domain. nih.gov

N-Methyltransferase (MT) Domain: In synthetases that produce N-methylated peptides like enniatins, a dedicated N-methyltransferase (MT) domain catalyzes the transfer of a methyl group from a donor like S-adenosylmethionine (SAM) to the α-amino group of the tethered amino acid, forming the this compound residue. nih.gov

Condensation (C) Domain: The C-domain then catalyzes the formation of a peptide bond between the newly formed residue and the growing peptide chain. nih.gov

This incorporation of N-methylated amino acids is a critical feature in many microbial peptides, as it increases conformational rigidity and resistance to proteases. researchgate.net The ability of the enniatin synthetase to incorporate α-aminobutyric acid highlights its role as a rare but potential contributor to the structural diversity of this class of mycotoxins. nih.gov

Interactions of this compound with specific biological systems (e.g., cellular signaling, growth regulation in microorganisms)

The most direct interaction of this compound at a molecular level is with the enzymatic domains of non-ribosomal peptide synthetases, particularly the adenylation and N-methyltransferase domains of enzymes like enniatin synthetase. nih.gov

Analytical Methodologies for the Detection and Quantification of 2s 2 Methylamino Butanoic Acid

Development and validation of chromatographic techniques (e.g., HPLC, GC, CE) for (2S)-2-(methylamino)butanoic acid

Chromatographic techniques are fundamental for the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) have been adapted for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of amino acids. For this compound, a C18 column is often employed for separation. chromatographyonline.com The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, with an acid additive like trifluoroacetic acid to improve peak shape. chromatographyonline.com Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. rsc.org

A study on the analysis of 2-amino-butanoic acid utilized an Eclipse XDB-C18 column with a mobile phase composed of a phosphate (B84403) buffer and a mixture of acetonitrile, methanol, and water. rsc.org While this was for a related compound, similar conditions can be adapted for this compound.

Gas Chromatography (GC): GC analysis of amino acids, including this compound, generally requires derivatization to increase their volatility. Common derivatization techniques include esterification of the carboxyl group followed by acylation of the amino group. For instance, esterification can be achieved using 3 N hydrochloric acid in n-butanol, followed by analysis on a suitable capillary column. mdpi.com Another approach involves derivatization with reagents like 2,4-difluoroaniline (B146603) (DFA). kuleuven.be The choice of derivatization agent and GC column is critical for achieving good separation and sensitivity. kuleuven.be

Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged molecules like amino acids. nih.gov Similar to HPLC and GC, derivatization is often necessary to provide a detectable moiety. nih.gov Various pre-, post-, and on-column derivatization strategies have been developed for amino acid analysis by CE. nih.gov The separation is based on the differential migration of analytes in an electric field within a narrow capillary, providing a powerful tool for resolving complex mixtures. nih.gov

Advanced mass spectrometric detection and quantification strategies for this compound in complex matrices (e.g., biological samples excluding human clinical).

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

LC-MS/MS for Quantification: LC-MS/MS is a powerful technique for analyzing low-abundance analytes in complex samples. chromatographyonline.com The method involves chromatographic separation followed by mass spectrometric detection using a triple quadrupole (QQQ) mass analyzer. mdpi.com This setup allows for the use of multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This high selectivity minimizes interference from the sample matrix. researchgate.net

For the analysis of related amino acids in biological fluids, methods have been developed using UPLC systems coupled to a mass spectrometer. mdpi.com The use of internal standards, such as isotopically labeled versions of the analyte, is crucial for accurate quantification to compensate for matrix effects and variations in sample processing. nih.gov

Derivatization for Enhanced Sensitivity: Derivatization can be employed to improve the ionization efficiency and chromatographic retention of this compound. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. For example, derivatization with reagents like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) has been shown to improve the detection sensitivity of short-chain fatty acids. mdpi.com

Matrix Effect Mitigation: A significant challenge in the analysis of biological samples is the "matrix effect," where co-eluting endogenous compounds suppress or enhance the ionization of the analyte. nih.gov Strategies to mitigate this include thorough sample preparation to remove interfering substances, optimization of chromatographic conditions to separate the analyte from matrix components, and the use of stable isotope-labeled internal standards. nih.gov

Application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and metabolic profiling of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for its detection in metabolic profiling studies.

Structural Confirmation: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl group attached to the nitrogen, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the terminal methyl group of the ethyl group. docbrown.inforesearchgate.net The chemical shifts (δ) and spin-spin coupling patterns are unique to the molecule's structure. nih.gov For instance, the ¹H NMR spectrum of the related compound butanoic acid shows distinct resonances for its four different proton environments. docbrown.info Similarly, the ¹³C NMR spectrum of butanoic acid displays four distinct signals corresponding to its four carbon atoms, with chemical shifts influenced by their proximity to the electronegative oxygen atoms. docbrown.info

Metabolic Profiling: NMR-based metabolomics allows for the simultaneous detection and quantification of multiple metabolites in a biological sample without the need for chromatographic separation. nih.gov Urine is a common matrix for these studies. nih.gov The presence of this compound in a sample would be identified by its characteristic NMR signals. nih.gov To aid in identification, the spectra from biological samples are often compared to spectral databases of pure compounds, such as the Human Metabolome Database (HMDB). nih.gov Two-dimensional (2D) NMR techniques, such as J-resolved spectroscopy, can be used to resolve overlapping signals and further confirm metabolite identity. nih.gov

Below is a table summarizing the predicted ¹³C NMR chemical shifts for (S)-2-Methylbutanoic acid, a structurally similar compound, which can serve as a reference.

| Atom | Chemical Shift (ppm) |

| C1 | 183.84 |

| C2 | 41.53 |

| C3 | 26.96 |

| C4 | 11.66 |

| C5 | 16.51 |

| Data sourced from the Human Metabolome Database (HMDB) for (S)-2-Methylbutanoic acid (HMDB0033742) in D₂O. hmdb.ca |

Chiral separation methods for enantiomeric purity assessment of this compound

The biological activity of chiral molecules is often enantiomer-specific. Therefore, methods to separate and quantify the enantiomers of this compound are essential to determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. researchgate.net This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including acidic molecules. nih.gov The choice of mobile phase, which can include non-traditional solvents like dichloromethane, is critical for achieving optimal separation. nih.gov Another approach involves the use of chiral selectors based on macrocyclic antibiotics like eremomycin, which have shown high enantioselectivity for various compounds. researchgate.net

Chiral Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric separation. This typically involves the use of a chiral capillary column. For amino acids, derivatization is necessary to increase volatility. The derivatized enantiomers then interact differently with the chiral stationary phase of the column, allowing for their separation.

Indirect Chiral Separation: An alternative to direct chiral separation is the use of a chiral derivatizing agent. In this method, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.

The following table provides an example of a chiral HPLC separation for related compounds.

| Compound | Chiral Stationary Phase | Mobile Phase |

| Cannabichromene | CHIRALPAK® IK | Hexane-dichloromethane |

| Cannabicyclol | CHIRALPAK® IK | Hexane-dichloromethane |

| This data is for illustrative purposes and highlights the use of polysaccharide-based CSPs for chiral separations. nih.gov |

Optimization of sample preparation strategies for this compound analysis in diverse academic research contexts

Effective sample preparation is critical for accurate and reliable analysis of this compound, as it aims to extract the analyte, remove interfering substances, and concentrate the sample. creative-proteomics.com The optimal strategy depends on the sample matrix and the analytical technique being used. chromatographyonline.com

Protein Precipitation: For biological samples containing proteins, such as serum or cell lysates, protein precipitation is a common first step. creative-proteomics.com This is often achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid (TCA). creative-proteomics.comchromatographyonline.com After centrifugation, the supernatant containing the analyte is collected. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. chromatographyonline.com The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic solvent. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. chromatographyonline.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the chemical properties of the analyte. chromatographyonline.com

Derivatization: As mentioned in previous sections, derivatization may be a necessary step in the sample preparation workflow, particularly for GC analysis, to improve the volatility and chromatographic properties of the analyte. kuleuven.be For LC-MS analysis, derivatization can enhance ionization efficiency. mdpi.com

The following table outlines common sample preparation techniques and their applications.

| Technique | Principle | Application |

| Protein Precipitation | Removal of proteins using solvents or acids. | Biological fluids (e.g., serum, plasma). creative-proteomics.com |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Removal of polar interferences. chromatographyonline.com |

| Solid-Phase Extraction | Selective retention on a solid sorbent. | Cleanup and concentration of analytes. chromatographyonline.com |

| Derivatization | Chemical modification of the analyte. | Improve volatility for GC or ionization for MS. kuleuven.bemdpi.com |

Structural Biology and Molecular Interactions of 2s 2 Methylamino Butanoic Acid

Conformational analysis of (2S)-2-(methylamino)butanoic acid using computational chemistry methods

While specific computational studies on this compound are not extensively documented in publicly available literature, the conformational landscape of N-methylated amino acids has been a subject of theoretical investigation, providing a strong basis for understanding this molecule. rsc.orgnih.gov Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational preferences of such modified amino acids. rsc.orgnih.govrsc.org

N-methylation of an amino acid introduces a tertiary amine, which has several significant stereochemical consequences. A key feature of N-methylated amino acids is the potential for cis-trans isomerism about the peptide bond when incorporated into a peptide chain. rsc.orgnih.gov For the free amino acid, the focus is on the rotational barriers around the Cα-N and Cα-C' bonds. The presence of the N-methyl group can restrict the accessible phi (φ) and psi (ψ) angles in the Ramachandran plot when the amino acid is part of a peptide, often disfavoring α-helical conformations. researchgate.net

Studies on N-methylated analogues of various amino acids have shown that N-methylation can lead to an increase in lipophilicity and a change in the molecule's dipole moment. rsc.orgnih.gov DFT calculations on model N-methylated amino acid derivatives (Ac-X-OMe) have indicated that N-methylation leads to a higher energy of the highest occupied molecular orbital (HOMO) and a decreased HOMO-LUMO energy gap compared to their non-methylated counterparts. nih.gov These electronic changes can influence the molecule's reactivity and interaction potential.

The conformational space of this compound would be defined by the torsion angles around its rotatable bonds. The ethyl side chain would likely exhibit preferred staggered conformations to minimize steric hindrance. The relative orientation of the carboxyl and N-methylamino groups is also crucial. Computational studies on similar small molecules can provide insights into the likely low-energy conformers of this compound in different environments (gas phase vs. aqueous solution).

Table 1: Predicted Effects of N-Methylation on the Properties of this compound based on General Findings for N-Methylated Amino Acids

| Property | Effect of N-Methylation | Reference |

| Conformational Flexibility | Reduced backbone flexibility when in a peptide chain. | peptide.com |

| Lipophilicity | Increased compared to the non-methylated analogue. | rsc.orgnih.gov |

| Aqueous Solubility | Potentially increased despite higher lipophilicity due to altered hydrogen bonding capacity. | rsc.orgnih.gov |

| Peptide Bond Isomerism | Introduces the possibility of cis/trans isomers when incorporated into a peptide. | rsc.orgnih.gov |

| Proteolytic Stability | Increased resistance to enzymatic degradation when part of a peptide. | peptide.commerckmillipore.com |

Investigation of ligand-protein binding mechanisms involving this compound (e.g., enzyme active sites, transport proteins)

Direct experimental studies on the binding of this compound to specific proteins are limited. However, research on other N-methylated amino acids and their interactions with proteins provides a framework for understanding its potential binding mechanisms. nih.govnih.gov The N-methyl group significantly alters the interaction profile of the amino acid. It removes a hydrogen bond donor (the proton on the secondary amine is replaced by a methyl group), which can prevent the formation of certain hydrogen bonds within a protein's active site. mdpi.com Conversely, the methyl group can participate in favorable van der Waals or hydrophobic interactions. nih.gov

The incorporation of N-methylated amino acids into peptides has been shown to modulate their binding affinity and selectivity for protein targets. nih.gov For instance, an "N-methyl scan," where each amino acid in a peptide is systematically replaced by its N-methylated version, can reveal critical backbone hydrogen bonds for protein binding. nih.gov Disruption of such a bond by N-methylation often leads to a loss of binding affinity, highlighting the importance of that specific interaction. nih.gov

In the context of enzyme active sites, this compound could act as an inhibitor. Its altered stereochemistry and lack of a key hydrogen bond donor could allow it to occupy the active site without being properly processed, thus blocking the natural substrate. nih.gov The study of enzymes that process methylated substrates, such as DNA and protein methyltransferases, can also offer insights into the recognition of N-methylated moieties. mdpi.com

Regarding transport proteins, the increased lipophilicity of N-methylated amino acids can enhance their ability to cross cell membranes. peptide.com This is a strategy employed in drug design to improve the oral bioavailability of peptide-based drugs. researchgate.net Therefore, this compound might interact with amino acid transporters, potentially with altered affinity or selectivity compared to its non-methylated counterpart.

Molecular docking simulations and dynamics studies exploring interactions of this compound

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: The ligand would be placed in the binding site of the protein, and a scoring function would be used to predict the most favorable binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. wjgnet.com

Analysis of Binding Poses: The top-ranked poses would be analyzed to identify key interactions between the ligand and specific amino acid residues in the binding pocket.

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Protein Residues |

| Ionic Interactions | Carboxylate group (-COO⁻) | Positively charged residues (e.g., Lysine, Arginine) |

| Hydrogen Bonding (Acceptor) | Carboxylate oxygen atoms | Hydrogen bond donors (e.g., Serine, Threonine, Tyrosine, backbone N-H) |

| Hydrophobic Interactions | Ethyl side chain, N-methyl group | Nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| van der Waals Forces | All atoms | All residues in close proximity |

Analysis of intermolecular interactions between this compound and other small molecules

The intermolecular interactions of this compound with other small molecules are governed by the functional groups present: the carboxylic acid, the tertiary amine, and the alkyl side chain. These interactions are crucial for its physical properties, such as solubility and crystal packing.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. nih.gov The N-methylamino group, however, can only act as a hydrogen bond acceptor due to the absence of a proton on the nitrogen. This is a significant difference from primary or secondary amines and will influence its interaction patterns. mdpi.com In the solid state, N-alkylated amino acids have been shown to form different hydrogen-bonding networks compared to their non-alkylated counterparts. rsc.orgresearchgate.net

Ionic Interactions: In its zwitterionic form, the carboxylate and the protonated tertiary amine can form strong ionic interactions or salt bridges with other charged molecules.

Hydrophobic Interactions: The ethyl side chain and the N-methyl group are nonpolar and can engage in hydrophobic interactions with other nonpolar molecules or moieties. These interactions are driven by the entropic gain from the release of ordered water molecules.

The study of how this compound interacts with other small molecules, including water, is fundamental to understanding its behavior in various chemical and biological contexts. Techniques such as X-ray crystallography of the pure compound or its co-crystals could provide definitive information on its intermolecular interaction geometries in the solid state. In solution, spectroscopic methods like NMR can be used to probe these interactions.

Biotechnological and Industrial Applications of 2s 2 Methylamino Butanoic Acid

Utilization of (2S)-2-(methylamino)butanoic acid as a chiral building block in fine chemical synthesis

The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. peptide.com Substituting a standard amino acid with its N-methylated counterpart, such as this compound, can lead to significant improvements in a peptide's stability, bioavailability, and potency. peptide.commdpi.com

N-methylation alters the peptide backbone by replacing the amide proton with a methyl group. This modification introduces steric hindrance and removes a hydrogen bond donor, which can restrict the conformational flexibility of the peptide. peptide.com This conformational constraint can lock the peptide into its bioactive shape, potentially increasing its binding affinity and selectivity for its target. Furthermore, the absence of the amide proton makes the adjacent peptide bond resistant to cleavage by proteases, enzymes that typically degrade peptides in the body. This increased resistance to enzymatic degradation extends the in-vivo half-life of the peptide drug. peptide.comnih.gov

Detailed research into the synthesis of novel antimicrobial peptides (AMPs) has demonstrated the practical application of N-methylated amino acids as chiral building blocks. Studies on analogs of the antimicrobial peptide Anoplin and other lipopeptides have shown that strategic N-methylation can enhance stability against proteases like trypsin and chymotrypsin (B1334515) by several orders of magnitude while maintaining or even improving antimicrobial activity. mdpi.comnih.gov For instance, the substitution of natural amino acids with N-methylated versions in certain AMPs resulted in analogs with similar or greater activity against pathogenic bacteria such as P. aeruginosa. mdpi.com

These properties make this compound a valuable chiral synthon for the rational design of peptide-based therapeutics with improved pharmacological profiles.

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale | Supporting Findings |

| Enzymatic Stability | Increased | Blocks cleavage by proteases that recognize the amide bond. peptide.comnih.gov | Stability of N-methylated Anoplin analogs against trypsin and chymotrypsin increased by 10⁴-10⁶ times. nih.gov |

| Bioavailability | Improved | Increased lipophilicity can enhance membrane permeability and intestinal absorption. peptide.com | Peptides rich in N-methyl phenylalanine have been shown to cross the blood-brain barrier. peptide.com |

| Conformational Rigidity | Increased | Steric hindrance from the methyl group reduces backbone flexibility. peptide.com | Can lock the peptide into a bioactive conformation, enhancing activity and selectivity. peptide.com |

| Antimicrobial Activity | Modulated | Can maintain or, in some cases, enhance activity against specific pathogens. mdpi.comresearchgate.net | N-methylated lipopeptide analogs showed potent activity against E. faecalis and P. aeruginosa. mdpi.com |

Potential of this compound in microbial fermentation processes for industrial purposes

While direct industrial-scale fermentation to produce isolated this compound is not a common practice, the compound is a key intermediate in the microbial fermentation of several highly valuable pharmaceuticals. Its formation occurs in situ within the metabolic pathways of microorganisms engineered by nature to produce complex bioactive peptides.

The most prominent example is the production of cyclosporin (B1163) A, a potent immunosuppressant used to prevent organ transplant rejection. wikipedia.org Cyclosporin A is a cyclic nonribosomal peptide produced by the fungus Tolypocladium inflatum. wikipedia.org Its biosynthesis is carried out by a massive multifunctional enzyme called cyclosporin synthetase. This enzyme incorporates several N-methylated amino acids, and one of its recognized substrates is L-2-aminobutanoic acid. wikipedia.org The N-methylation occurs during the assembly of the peptide chain, catalyzed by an N-methyltransferase domain within the synthetase complex, which uses S-adenosyl methionine (SAM) as the methyl donor. wikipedia.org Therefore, the fermentation of T. inflatum to produce cyclosporin inherently involves the synthesis and utilization of this compound residues.

Similarly, the anticancer agents known as didemnins (B1670499) are cyclic depsipeptides produced through fermentation by marine α-proteobacteria such as Tistrella mobilis. nih.govnih.gov The biosynthesis of didemnins is managed by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. nih.govwikipedia.org The gene cluster responsible for didemnin (B1252692) production encodes for enzymes with methyltransferase domains, which are responsible for the N-methylation of amino acid precursors during the peptide's assembly. nih.govwikipedia.org

The existence of these natural fermentation systems presents significant potential for industrial biotechnology. Through metabolic engineering, it may be possible to modify these microbial hosts to overproduce the N-methylated peptides. Furthermore, by engineering the biosynthetic pathways, for example by knocking out downstream processing steps, it could be feasible to develop microbial strains that accumulate and secrete this compound itself, providing a direct fermentative route to this valuable chiral building block. nih.gov

Role of this compound in the bioproduction of other valuable compounds

As established, this compound, or more accurately its precursor L-2-aminobutanoic acid, serves as a crucial component in the biosynthesis of complex, high-value natural products. This role is mediated by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs).

NRPSs are enzymatic assembly lines that synthesize peptides without the use of ribosomes. Each module of an NRPS is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. Many NRPS modules contain additional domains that modify the amino acid, such as epimerase domains that convert L-amino acids to their D-isomers, or N-methyltransferase (MT) domains that add a methyl group to the amino acid's nitrogen atom. wikipedia.org

In the biosynthesis of cyclosporin A, the cyclosporin synthetase uses L-2-aminobutanoic acid as a substrate. An integrated MT domain within the synthetase complex catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the amino group of the butanoic acid residue after it has been loaded onto the enzyme, forming an N-methylated unit directly within the peptide structure. wikipedia.org

The biosynthesis of the didemnin family of anticancer and antiviral depsipeptides follows a similar principle. The did biosynthetic gene cluster in Tistrella mobilis contains genes for a multi-protein NRPS system. nih.govnih.gov This system includes modules with MT domains that N-methylate specific amino acid residues, such as leucine, during the assembly of the final product. nih.govwikipedia.org This biological machinery highlights the role of N-methylated amino acids as integral components of these potent therapeutic agents.

This biosynthetic strategy is a recurring theme in microbial natural product synthesis and represents a powerful method for generating structural diversity and potent bioactivity.

Table 2: Examples of Valuable Compounds Produced via Biosynthetic Pathways Involving N-Methylated Amino Acids

| Valuable Compound | Source Organism | Class of Compound | Relevant N-Methylated Residue(s) |

| Cyclosporin A | Tolypocladium inflatum (fungus) | Cyclic nonribosomal peptide | N-methyl-L-leucine, N-methyl-L-valine, N-methyl-glycine, N-methyl-L-2-aminobutanoic acid |

| Didemnin B | Tistrella mobilis (bacterium) | Cyclic depsipeptide | N-methyl-D-leucine, N,O-dimethyl-L-tyrosine |

| Anoplin Analogs | (Synthetic Modification) | Antimicrobial Peptide | N-methyl-leucine, N-methyl-isoleucine, etc. nih.gov |

Comparative Biochemistry and Evolutionary Aspects of 2s 2 Methylamino Butanoic Acid

Phylogenetic distribution and diversity of metabolic pathways producing or utilizing (2S)-2-(methylamino)butanoic acid

This compound is not a ubiquitous compound in nature. Its production is largely confined to specific metabolic pathways in certain microorganisms, particularly fungi and bacteria, where it is incorporated into larger, complex molecules. There is also evidence suggesting its presence in some plant species, although the metabolic context in plants is less understood.

The primary route for the biosynthesis of N-methyl-L-isoleucine is through the action of Nonribosomal Peptide Synthetases (NRPSs). These large, multi-modular enzymes are responsible for the assembly of a wide variety of peptide natural products, many of which have important therapeutic applications. acs.orgnih.gov The N-methylation of the amino acid substrate occurs either through an integrated N-methyltransferase (NMT) domain within an NRPS module or via the action of a discrete, standalone NMT enzyme that modifies the amino acid prior to its incorporation into the growing peptide chain. nih.gov

The phylogenetic distribution of organisms known to produce compounds containing N-methyl-L-isoleucine is quite broad, spanning different genera of fungi and bacteria. These microorganisms often produce a class of NRPs called cyclodepsipeptides, which are cyclic molecules containing both amino acid and hydroxy acid residues linked by amide and ester bonds. nih.gov The presence of N-methylated amino acids like N-methyl-L-isoleucine in these structures often enhances their resistance to enzymatic degradation and improves their membrane permeability. acs.orgmerckmillipore.com

A notable example of a plant species reported to contain N-methyl-L-isoleucine is the common bean, Phaseolus vulgaris. nih.gov However, the specific metabolic pathway and the functional significance of this compound in plants are not as well-characterized as in microorganisms. In fungi, species from the genera Fusarium, Verticillium, and Beauveria are well-known producers of N-methyl-L-isoleucine-containing cyclodepsipeptides like enniatins and beauvericin. nih.gov Similarly, various marine and terrestrial bacteria, including some species of Streptomyces and cyanobacteria, synthesize bioactive peptides that include this modified amino acid. nih.govnih.gov

The following table provides a summary of the phylogenetic distribution of organisms that produce natural products containing this compound:

Table 1: Phylogenetic Distribution of Organisms Producing N-methyl-L-isoleucine-Containing Compounds| Kingdom | Phylum/Division | Genus | Species | Produced Compound(s) |

|---|---|---|---|---|

| Fungi | Ascomycota | Fusarium | F. sambucinum, F. scripi | Enniatins |

| Fungi | Ascomycota | Beauveria | B. bassiana | Beauvericin |

| Fungi | Ascomycota | Verticillium | V. hemipterigenum | Enniatins |

| Fungi | Ascomycota | Halosarpheia | sp. | Enniatins |

| Bacteria | Actinobacteria | Streptomyces | S. olivochromogenes | Streptopeptolins |

| Bacteria | Actinobacteria | Micromonospora | sp. | Thiocoraline |

| Bacteria | Cyanobacteria | Lyngbya | sp. | Grassypeptolides |

| Plantae | Tracheophyta | Phaseolus | P. vulgaris | N-methyl-L-isoleucine |

Evolutionary origins and divergence of relevant enzymes associated with this compound metabolism

The evolution of the metabolic machinery responsible for producing this compound is intrinsically linked to the evolution of Nonribosomal Peptide Synthetases (NRPSs). These massive enzymatic complexes have a modular architecture, with each module typically responsible for the incorporation of a single amino acid into the final peptide product. nih.gov The N-methyltransferase (NMT) domain, which catalyzes the methylation of the amino acid, is an optional component of these modules. oup.com

The evolutionary history of NRPS gene clusters is characterized by significant diversification through processes such as gene duplication, recombination, and horizontal gene transfer. nih.gov This has led to the vast chemical diversity observed in nonribosomal peptides. The NMT domains themselves are believed to have co-evolved with the other domains within the NRPS modules, although the exact evolutionary trajectory is complex. oup.com Phylogenetic analyses of NRPS domains often show that they group based on their function and the type of modification they perform, rather than strictly following the species phylogeny of the producing organism. oup.com This suggests a history of horizontal gene transfer and recombination events that have shuffled these functional units across different lineages.

The NMT domains found in NRPSs are part of a larger superfamily of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. It is hypothesized that these specialized NMT domains within NRPSs evolved from ancestral methyltransferases to act on amino acids tethered to a peptidyl carrier protein (PCP) domain within the NRPS assembly line. nih.gov In some cases, standalone NMTs have evolved to work in concert with NRPSs, supplying the methylated amino acid as a precursor. nih.gov

The evolution of substrate specificity in the adenylation (A) domains of NRPSs, which are responsible for selecting the amino acid to be incorporated, is another crucial aspect. The A domains that recognize L-isoleucine have evolved in concert with or have been evolutionarily paired with NMT domains to produce N-methyl-L-isoleucine-containing peptides. The modular nature of NRPSs allows for the recombination of different A and NMT domains, leading to the production of novel peptides with diverse methylated amino acids. nih.gov

Comparative analysis of the occurrence and function of this compound across different taxa

The primary role of this compound across different taxa appears to be as a structural component of bioactive peptides. The incorporation of this N-methylated amino acid has significant consequences for the physicochemical properties and biological activity of the resulting peptide.

In fungi and bacteria, N-methyl-L-isoleucine is a key constituent of numerous cyclodepsipeptides that exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties. nih.gov The N-methylation of the peptide backbone confers several advantageous properties. It increases the peptide's resistance to proteolytic degradation by enzymes, thereby enhancing its stability and in vivo half-life. enamine.netpeptide.com Furthermore, N-methylation can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes. rsc.org

The presence of N-methyl groups can also impose conformational constraints on the peptide backbone, leading to more defined three-dimensional structures. nih.gov This is crucial for the specific interaction of these peptides with their molecular targets. For example, in the case of enniatins, the specific conformation adopted due to the N-methylated residues is essential for their ionophoric activity, where they can transport ions across biological membranes.

In contrast to the well-documented role of N-methyl-L-isoleucine in microbial secondary metabolism, its function in plants is not well established. Its reported presence in Phaseolus vulgaris suggests a potential role in plant-specific metabolic pathways, but further research is needed to elucidate its function. nih.gov It is possible that it could be involved in defense mechanisms or act as a signaling molecule.

The following table provides a comparative overview of the known functions of N-methyl-L-isoleucine in different taxa:

Table 2: Comparative Function of this compound Across Taxa| Taxon | Primary Role | Functional Significance | Example Compound(s) |

|---|---|---|---|

| Fungi | Structural component of cyclodepsipeptides | Enhances proteolytic stability, increases lipophilicity, confers specific bioactivity (e.g., ionophoric, cytotoxic) | Enniatins, Beauvericin nih.gov |

| Bacteria | Structural component of nonribosomal peptides | Contributes to antimicrobial and cytotoxic activity, enhances peptide stability | Streptopeptolins, Thiocoraline nih.gov |

| Plantae | Putative metabolite | Function not well-characterized; may be involved in defense or signaling | N-methyl-L-isoleucine in Phaseolus vulgaris nih.gov |

Future Directions and Emerging Research Avenues for 2s 2 Methylamino Butanoic Acid

Exploration of novel synthetic methodologies for enhanced efficiency and sustainability